TRII Substrate Affinity: N-Ethyl vs. N-Methyl (Tropinone) KM Comparison in Datura stramonium
The N-ethyl modification reduces apparent affinity for tropinone reductase II (TRII) relative to the natural N-methyl substrate. N-Ethylnortropinone exhibits a KM of 0.25 mM with TRII from Datura stramonium, compared to a KM of 0.11 mM for the physiological substrate tropinone (N-methyl) with the same enzyme [1]. This 2.3-fold higher KM indicates that the ethyl substituent is accommodated but with measurably reduced binding complementarity. In contrast, N-(2-fluoroethyl)nortropinone shows a KM of 0.67 mM and N-methyl-4-piperidinone shows a KM of 0.65 mM, placing the ethyl analogue in an intermediate affinity window [2].
| Evidence Dimension | KM (Michaelis constant) for tropinone reductase II |
|---|---|
| Target Compound Data | KM = 0.25 mM |
| Comparator Or Baseline | Tropinone (N-methyl) KM = 0.11 mM; N-(2-fluoroethyl)nortropinone KM = 0.67 mM |
| Quantified Difference | 2.3-fold higher KM vs. tropinone; 2.7-fold lower KM vs. N-(2-fluoroethyl) analogue |
| Conditions | TRII purified from Datura stramonium transformed root cultures; in vitro assay with NADPH as cosubstrate |
Why This Matters
This quantitative affinity ranking enables rational selection of the N-ethyl scaffold when intermediate substrate acceptance is desired for biocatalytic or biosynthetic pathway engineering applications.
- [1] BRENDA Enzyme Database. EC 1.1.1.236 – tropinone reductase II, KM Value for tropinone (0.11 mM, Datura stramonium) and N-ethylnortropinone (0.25 mM, Datura stramonium). https://www.brenda-enzymes.info (accessed 2025). View Source
- [2] BRENDA Enzyme Database. EC 1.1.1.236 – tropinone reductase II, KM Value for N-(2-fluoroethyl)nortropinone (0.67 mM) and N-methyl-4-piperidinone (0.65 mM). https://www.brenda-enzymes.info (accessed 2025). View Source
